molecular formula C21H25N3O4 B2781559 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid CAS No. 899991-90-3

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Cat. No.: B2781559
CAS No.: 899991-90-3
M. Wt: 383.448
InChI Key: JHIZQSHPAKYDQJ-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a phenoxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenoxyaniline with a suitable acylating agent to form an amide intermediate. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pH control, as well as continuous stirring, helps in achieving consistent results. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxyphenyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxyaniline derivatives: Share the phenoxyphenyl group but differ in other functional groups.

    Piperazine-based compounds: Contain the piperazine ring but vary in their substituents.

    Butanoic acid derivatives: Feature the butanoic acid moiety but have different side chains.

Uniqueness

2-(4-Methylpiperazin-1-yl)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-4-oxo-4-(4-phenoxyanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-23-11-13-24(14-12-23)19(21(26)27)15-20(25)22-16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIZQSHPAKYDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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